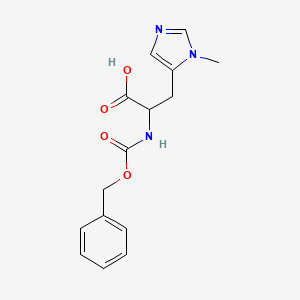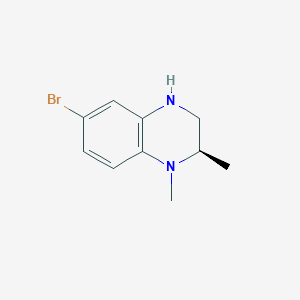
(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound that belongs to the class of tetrahydroquinoxalines This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 1st and 2nd positions on the tetrahydroquinoxaline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted tetrahydroquinoxalines depending on the nucleophile used.
Oxidation Reactions: Quinoxaline derivatives are the major products.
Reduction Reactions: The major product is the hydrogenated tetrahydroquinoxaline.
Applications De Recherche Scientifique
(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroquinoxaline ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-1,2,3,4-tetrahydroquinoxaline: Lacks the methyl groups at the 1st and 2nd positions.
1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline: Lacks the bromine atom at the 6th position.
6-chloro-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline: Has a chlorine atom instead of a bromine atom at the 6th position.
Uniqueness
(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is unique due to the specific combination of the bromine atom and the two methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H13BrN2 |
|---|---|
Poids moléculaire |
241.13 g/mol |
Nom IUPAC |
(3R)-7-bromo-3,4-dimethyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C10H13BrN2/c1-7-6-12-9-5-8(11)3-4-10(9)13(7)2/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1 |
Clé InChI |
NKTPXXRSMRDZKX-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@H]1CNC2=C(N1C)C=CC(=C2)Br |
SMILES canonique |
CC1CNC2=C(N1C)C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B15311458.png)
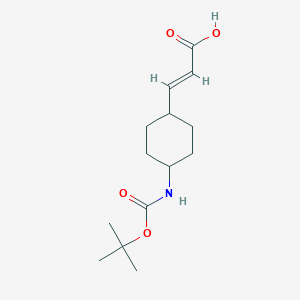
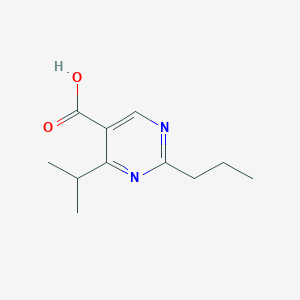
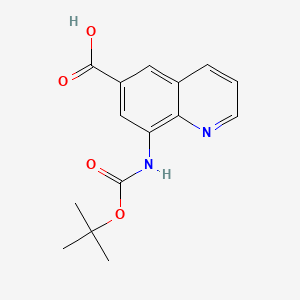
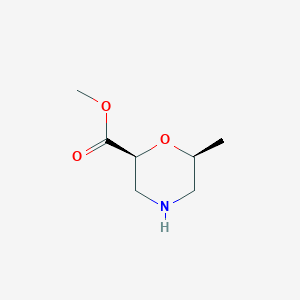
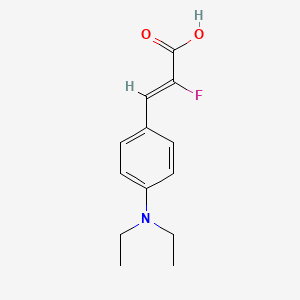
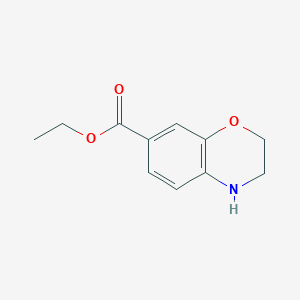
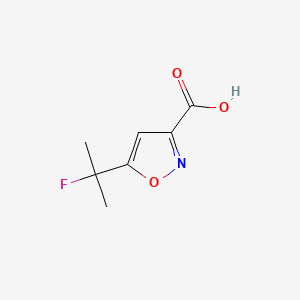
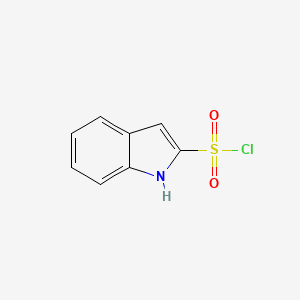
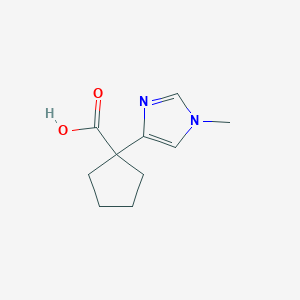

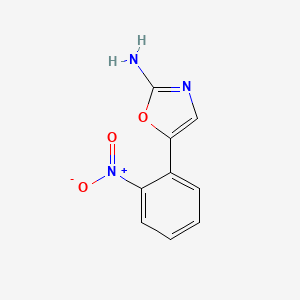
![N'-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide](/img/structure/B15311521.png)
